molecular formula C24H17NO3S2 B4753276 4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No. B4753276
M. Wt: 431.5 g/mol
InChI Key: UYLMYXDGBGSVLE-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Thioflavin T, and it has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

Thioflavin T binds to the β-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes a shift in the absorption and fluorescence spectra of Thioflavin T, which can be used to detect the presence of amyloid fibrils. Thioflavin T has also been shown to inhibit the formation of amyloid fibrils in vitro, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and modulate the activity of ion channels. Thioflavin T has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Thioflavin T is its ability to bind specifically to amyloid fibrils. This allows for the detection and quantification of amyloid fibrils in a variety of tissues and cell cultures. However, Thioflavin T has some limitations in lab experiments. It has been shown to bind to non-amyloid proteins, which can lead to false positives in assays. Thioflavin T also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Thioflavin T. One area of research is the development of Thioflavin T analogs with increased selectivity and sensitivity for amyloid fibrils. Another area of research is the development of Thioflavin T-based therapeutics for the treatment of neurodegenerative diseases. Finally, Thioflavin T could be used in the development of diagnostic tools for the early detection of amyloid fibrils in patients at risk for neurodegenerative diseases.

Scientific Research Applications

Thioflavin T has been widely used in scientific research for its ability to bind to and detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used as a fluorescent probe to detect the presence of amyloid fibrils in various tissues and cell cultures. This has led to a better understanding of the role of amyloid fibrils in disease pathology and has opened up new avenues for therapeutic interventions.

properties

IUPAC Name

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3S2/c26-22-21(30-24(29)25(22)16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)28-23(27)19-9-5-2-6-10-19/h1-15H,16H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLMYXDGBGSVLE-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
Reactant of Route 2
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4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
Reactant of Route 3
Reactant of Route 3
4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

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